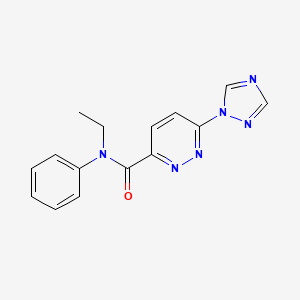

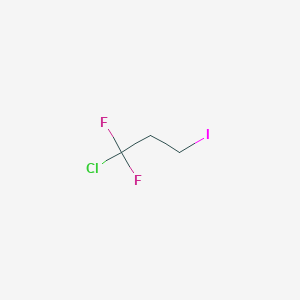

1-Chloro-1,1-difluoro-3-iodopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-1,1-difluoro-3-iodopropane is a chemical compound with the formula C3H3ClF2I . It has a molecular weight of 240.42 . The compound is typically used in laboratory settings .

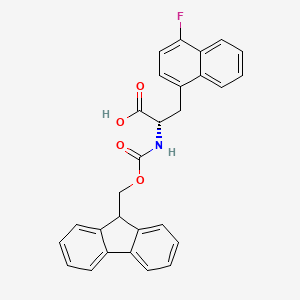

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Vibrational Spectra and Molecular Structure

- Rotational Isomerism in Halogenoalkanes : The Raman and infrared spectra of halogenoalkanes, including 1-chloro-1,1-difluoro-3-iodopropane, have been analyzed in various states (gaseous, liquid, glassy, crystalline) to study rotational isomerism. This research provides insights into the enthalpy differences among rotational isomers and helps in understanding the molecular structure and behavior of such compounds (Ogawa et al., 1978).

Industrial and Synthetic Applications

- Use in Electrophilic Chlorination : The compound has shown potential in electrophilic chlorination methods, particularly for nitrogen-containing heterocycles, selected classes of arenes, BODIPY dyes, and pharmaceuticals. Its advantages include ease of preparation, stability, and scalability, making it suitable for industrial applications (Wang et al., 2016).

Analytical Chemistry

- Determination in Biological Samples : Advanced analytical techniques have been developed for determining halogens, including components like this compound, in biological samples, food, and drugs. These methods are crucial for understanding the biochemical effects of these compounds in various matrices (Mello et al., 2013).

Chemical Reactions and Interactions

- Thermal Electron Attachment Studies : Research has been conducted on the thermal electron attachment to aliphatic compounds, including this compound. Such studies are vital for understanding the bond dissociation energies and potential energy curves in chemical reactions (Wentworth et al., 1969).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It’s known that halogenated compounds often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

It’s known that halogenated compounds can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to changes in the structure and function of their targets.

Biochemical Pathways

Halogenated compounds are known to interfere with various biochemical processes, potentially leading to downstream effects .

Pharmacokinetics

The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-3-iodopropane. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Propiedades

IUPAC Name |

1-chloro-1,1-difluoro-3-iodopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNGBUPQGBCOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893169.png)

![tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate](/img/structure/B2893177.png)

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)

![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2893187.png)

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)